

Solid-Phase Peptide Synthesis of Bac5(1-25): An Antimicrobial Peptide Fragment

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Compound of Interest

Compound Name: Bac5(1-25)

Cat. No.: B12380147

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bactenecin 5 (Bac5) is a proline-rich antimicrobial peptide (PrAMP) isolated from bovine neutrophils, demonstrating potent activity, particularly against Gram-negative bacteria.[1] The N-terminal 1-25 fragment, **Bac5(1-25)**, has been shown to retain significant antimicrobial properties.[2] Like other PrAMPs, **Bac5(1-25)** is thought to exert its antimicrobial effect by translocating across the bacterial membrane and inhibiting intracellular processes, such as protein synthesis, rather than through membrane lysis.[2][3][4] This mode of action makes Bac5 and its fragments attractive candidates for the development of novel antibiotics.

This application note provides a detailed protocol for the chemical synthesis of **Bac5(1-25)** using Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted and robust method for generating high-purity peptides for research and therapeutic development.[5][6]

Materials and Reagents

Table 1: Materials and Reagents for Bac5(1-25) Synthesis

Item	Description	Supplier Example
Resin	Rink Amide MBHA resin, 100-200 mesh, ~0.5 mmol/g substitution	Sigma-Aldrich, Novabiochem
Amino Acids	Fmoc-protected amino acids with standard side-chain protection (e.g., Pbf for Arg)	ChemPep, Sigma-Aldrich
Coupling Reagent	HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)	Sigma-Aldrich
Base	DIPEA (N,N-Diisopropylethylamine)	Sigma-Aldrich
Deprotection Reagent	Piperidine	Sigma-Aldrich
Solvents	DMF (N,N-Dimethylformamide), DCM (Dichloromethane), HPLC-grade Acetonitrile, HPLC-grade Water	Fisher Scientific
Cleavage Cocktail	TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water	Sigma-Aldrich
Precipitation Solvent	Cold diethyl ether	Fisher Scientific
Purification	C18 reverse-phase HPLC column	Waters, Agilent

Experimental Protocols

The synthesis of **Bac5(1-25)** is performed using a manual or automated peptide synthesizer following a standard Fmoc/tBu strategy.

Resin Preparation and Swelling

- Place the Rink Amide MBHA resin (0.1 mmol scale) in a reaction vessel.

- Wash the resin with DMF (3 x 5 mL).
- Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation.

Fmoc Deprotection

- Drain the DMF from the swollen resin.
- Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Amino Acid Coupling

The amino acid sequence for bovine **Bac5(1-25)** is: RFRPPIRRPPIRPPFRPPIRPFR

- In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and HBTU (0.39 mmol, 3.9 equivalents) in DMF (2 mL).
- Add DIPEA (0.8 mmol, 8 equivalents) to the amino acid solution to activate it.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
- Once the coupling is complete (negative Kaiser test, yellow/clear beads), wash the resin with DMF (3 x 5 mL).

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the **Bac5(1-25)** sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Cleavage and Deprotection

- Wash the peptide-resin with DCM (3 x 5 mL) and dry under vacuum for 1 hour.
- Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water.
- Add the cleavage cocktail (5 mL) to the dried resin.
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with an additional small volume of the cleavage cocktail and combine the filtrates.

Peptide Precipitation and Purification

- Precipitate the crude peptide by adding the TFA filtrate dropwise to a 50 mL conical tube containing cold diethyl ether (40 mL).
- Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the peptide.
- Decant the diethyl ether.
- Wash the peptide pellet with cold diethyl ether (2 x 20 mL), centrifuging after each wash.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
- Collect the fractions containing the pure peptide.
- Lyophilize the pure fractions to obtain the final **Bac5(1-25)** peptide as a white powder.

Data Presentation

The successful synthesis of **Bac5(1-25)** is confirmed by analytical RP-HPLC and mass spectrometry. Proline-rich peptides like Bac5 fragments are routinely synthesized to a high degree of purity.[5][7][8]

Table 2: Synthesis and Characterization of Bac5(1-25)

Parameter	Result
Crude Yield	75-85%
Purity (by RP-HPLC)	>95%
Theoretical Mass (Monoisotopic)	3110.8 Da
Observed Mass (ESI-MS)	3111.9 [M+H] ⁺

Note: The data presented are typical values for the synthesis of proline-rich antimicrobial peptides and may vary based on synthesis scale and specific laboratory conditions.

Visualizations

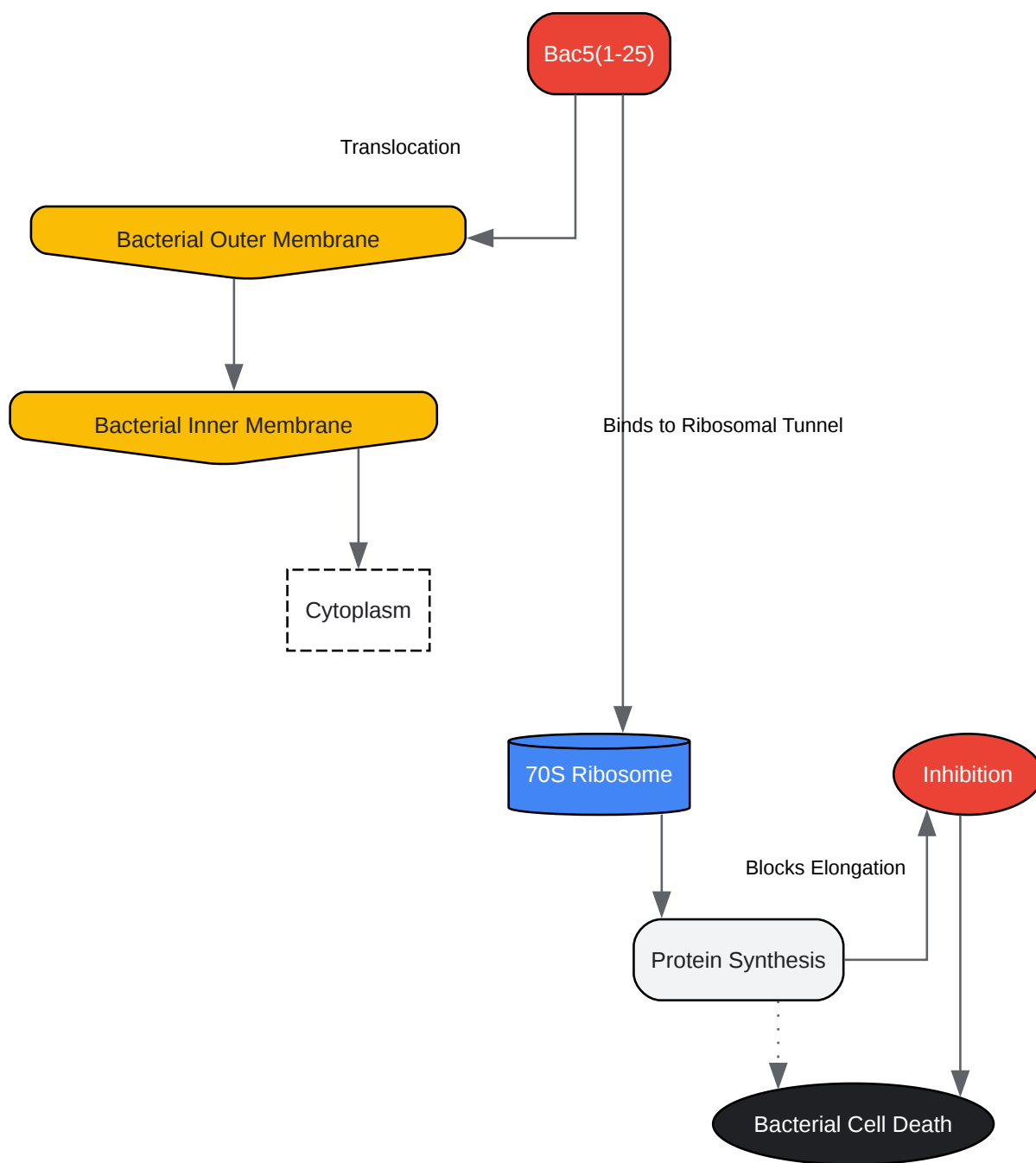
Experimental Workflow for Bac5(1-25) Synthesis



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Caption: Workflow for the solid-phase synthesis of **Bac5(1-25)**.

Signaling Pathway: Mechanism of Action of Bac5(1-25)



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Caption: Proposed mechanism of action for **Bac5(1-25)**.

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